Cas no 70381-91-8 (3-hydroxy-2-Pyridinepropanol)
3-hydroxy-2-Pyridinepropanol Chemical and Physical Properties
Names and Identifiers
-
- 3-hydroxy-2-Pyridinepropanol
- 2-(3-hydroxypropyl)pyridin-3-ol
- SCHEMBL14964682
- WVQUJHYFBWXARI-UHFFFAOYSA-N
- SB53684
- 70381-91-8
-
- MDL: MFCD18802549
- Inchi: 1S/C8H11NO2/c10-6-2-3-7-8(11)4-1-5-9-7/h1,4-5,10-11H,2-3,6H2
- InChI Key: WVQUJHYFBWXARI-UHFFFAOYSA-N
- SMILES: OCCCC1C(=CC=CN=1)O
Computed Properties
- Exact Mass: 153.078978594g/mol
- Monoisotopic Mass: 153.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 53.4Ų
3-hydroxy-2-Pyridinepropanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM322908-1g |
2-(3-Hydroxypropyl)pyridin-3-ol |
70381-91-8 | 95% | 1g |
$866 | 2021-08-18 | |
| Alichem | A029199018-1g |
2-(3-Hydroxypropyl)pyridin-3-ol |
70381-91-8 | 95% | 1g |
$1033.50 | 2023-09-01 | |
| Chemenu | CM322908-1g |
2-(3-Hydroxypropyl)pyridin-3-ol |
70381-91-8 | 95% | 1g |
$866 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741107-1g |
2-(3-Hydroxypropyl)pyridin-3-ol |
70381-91-8 | 98% | 1g |
¥10122.00 | 2024-05-02 | |
| Crysdot LLC | CD11069678-1g |
2-(3-Hydroxypropyl)pyridin-3-ol |
70381-91-8 | 95+% | 1g |
$918 | 2024-07-18 |
3-hydroxy-2-Pyridinepropanol Related Literature
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 3-hydroxy-2-Pyridinepropanol
3-Hydroxy-2-Pyridinepropanol: A Comprehensive Overview
The compound with CAS NO70381-91-8, known as 3-hydroxy-2-pyridinepropanol, is a synthetic organic molecule that belongs to the category of pyridine derivatives. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. The structure of 3-hydroxy-2-pyridinepropanol features a pyridine ring with hydroxyl and propanol substituents, making it a versatile molecule for research and development.
Pyridine derivatives are widely studied for their unique chemical properties and biological activities. 3-Hydroxy-2-pyridinepropanol stands out among these due to its hydroxyl group at position 3 and the propanol chain attached to position 2 of the pyridine ring. This specific arrangement imparts the molecule with distinct reactivity and selectivity, which are crucial for its potential uses in drug discovery and chemical synthesis.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry. These compounds are often explored for their anti-inflammatory, antioxidant, and antimicrobial properties. In the case of 3-hydroxy-2-pyridinepropanol, its hydroxyl group contributes to hydrogen bonding capabilities, while the propanol chain enhances solubility in polar solvents. These features make it a promising candidate for designing drugs with improved bioavailability and efficacy.
The development of pyridine-based compounds has seen remarkable progress in recent years. Researchers have reported the synthesis of various pyridine derivatives with tailored functionalities. For instance, modifications at position 2 and position 3 of the pyridine ring have been shown to influence both the physical properties and biological activities of these molecules. In the case of 3-hydroxy-2-pyridinepropanol, the presence of hydroxyl and propanol groups creates a unique balance between hydrophilicity and lipophilicity, which is highly desirable in drug design.
One of the key areas of research involving pyridine derivatives is their application as pharmacophores. A pharmacophore is a structural framework that defines the essential features of a molecule necessary for its biological activity. In the case of 3-hydroxy-2-pyridinepropanol, the pyridine ring serves as the core structure, while the hydroxyl and propanol groups act as functional substituents that modulate interactions with biological targets. This makes it a valuable template for designing drugs targeting specific pathways or receptors.
Another important aspect of pyridine derivatives is their role in drug delivery systems. The solubility and stability of these compounds can be optimized to enhance their pharmacokinetics. For example, the hydroxyl group in 3-hydroxy-2-pyridinepropanol can potentially participate in hydrogen bonding with other components of a drug delivery system, improving its performance. Additionally, the propanol chain may contribute to membrane permeability, which is critical for achieving desired bioavailability.
Recent advancements in biomedical research have further underscored the potential of pyridine derivatives like 3-hydroxy-2-pyridinepropanol. For instance, these compounds are being investigated for their ability to modulate signaling pathways involved in inflammation and cancer. The hydroxyl group in this molecule may play a crucial role in interacting with key enzymes or receptors, while the propanol chain could influence the spatial arrangement of the molecule, thereby affecting its biological activity.
Furthermore, pyridine derivatives are being explored for their applications in biomaterials science. The unique combination of hydrophilic and lipophilic properties in 3-hydroxy-2-pyridinepropanol makes it a potential candidate for designing biomimetic materials. These materials could find use in tissue engineering, drug delivery, and sensors, where both biological compatibility and functional versatility are essential.
Despite its promise, the full potential of 3-hydroxy-2-pyridinepropanol remains to be unlocked through further research. Ongoing studies aim to explore its biological activities, synthetic methods, and applications in various fields. As our understanding of pyridine derivatives continues to grow, so does the range of possibilities for leveraging these molecules in solving complex scientific and medical challenges.
70381-91-8 (3-hydroxy-2-Pyridinepropanol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)